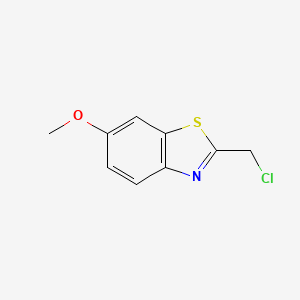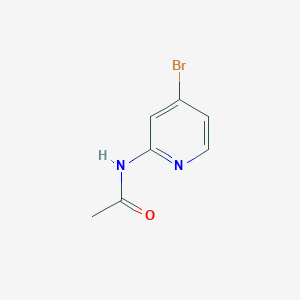
2-(2,2,2-Trifluoroethyl)-1,3-thiazole-5-carbaldehyde
Vue d'ensemble
Description
2-(2,2,2-Trifluoroethyl)-1,3-thiazole-5-carbaldehyde is a chemical compound characterized by its trifluoroethyl group attached to a thiazole ring, which is further substituted with a carbaldehyde group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Halogenation and Subsequent Nucleophilic Substitution: Starting from 1,3-thiazole, halogenation at the 5-position followed by nucleophilic substitution with 2,2,2-trifluoroethanol can yield the desired product.
Transition Metal-Catalyzed Cross-Coupling Reactions: Using palladium-catalyzed cross-coupling reactions between 1,3-thiazole-5-carbaldehyde and 2,2,2-trifluoroethyl halides can also be employed.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,2,2-Trifluoroethyl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution Reactions: The trifluoroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution Reactions: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-(2,2,2-Trifluoroethyl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(2,2,2-Trifluoroethyl)-1,3-thiazole-5-ol.
Substitution Reactions: Various substituted thiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, this compound serves as a versatile intermediate for the preparation of more complex molecules. Its trifluoroethyl group imparts unique electronic properties that can be exploited in various synthetic pathways.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties. Its incorporation into bioactive molecules can enhance their efficacy and selectivity.
Medicine: Research is ongoing to explore the use of this compound in drug development. Its unique structure may offer advantages in the design of new therapeutic agents.
Industry: In materials science, 2-(2,2,2-Trifluoroethyl)-1,3-thiazole-5-carbaldehyde can be used in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell membranes, disrupting their integrity. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Interaction with bacterial cell membrane components.
Anticancer Activity: Inhibition of enzymes involved in cell cycle regulation.
Comparaison Avec Des Composés Similaires
2-(2,2,2-Trifluoroethyl)-1,3-thiazole-4-carbaldehyde
2-(2,2,2-Trifluoroethyl)-1,3-thiazole-4-carboxylic acid
2-(2,2,2-Trifluoroethyl)-1,3-thiazole-5-ol
Uniqueness: 2-(2,2,2-Trifluoroethyl)-1,3-thiazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Propriétés
IUPAC Name |
2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NOS/c7-6(8,9)1-5-10-2-4(3-11)12-5/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWZNHZZNKPMJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine](/img/structure/B1526733.png)








